molecular formula C13H8FNO3 B1323948 2-Fluoro-3'-nitrobenzophenone CAS No. 890098-20-1

2-Fluoro-3'-nitrobenzophenone

Cat. No.: B1323948
CAS No.: 890098-20-1
M. Wt: 245.21 g/mol
InChI Key: VTHDJBOODPAHJV-UHFFFAOYSA-N
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Description

2-Fluoro-3'-nitrobenzophenone is a useful research compound. Its molecular formula is C13H8FNO3 and its molecular weight is 245.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Metabolic Studies

The metabolism of fluorobenzoate isomers, including compounds similar to 2-Fluoro-3'-nitrobenzophenone, was studied in the anaerobic bacterium Syntrophus aciditrophicus. This research provides insights into the metabolism of aromatic acids in anaerobic environments, highlighting the transformation of these compounds into simpler molecules like methane and acetate (Mouttaki et al., 2008).

2. Synthesis of N-CF2H Heterocycles

Fluoroform, a related chemical, has been used as a source of difluorocarbene for the synthesis of N-CF2H heterocycles. This method involves the transformation of various nucleophiles into their difluoromethylated derivatives, a process that could potentially be applicable to this compound derivatives (Thomoson et al., 2014).

3. Organic Synthesis

Nitrobenzophenones, which include molecules like this compound, can be synthesized from mandelic acid, a method that demonstrates the versatility of these compounds in organic chemistry. This process involves aromatic nucleophilic substitution and oxidative decarboxylation (Blay et al., 2003).

4. Chemical Characterization

Studies on the synthesis of similar fluorinated and nitro-substituted compounds, like 3-Fluoro-4-nitrophenol, provide valuable insights into chemical characterization and purification techniques, which are essential for understanding the properties of this compound (Zhang, 2011).

5. Reaction Mechanisms

Research on the relative mobility of the nitro group and fluorine atom in reactions of similar fluorinated nitro compounds provides insights into the chemical behavior and reaction mechanisms of this compound (Khalfina & Vlasov, 2002).

6. Polymer Synthesis

The synthesis and characterization of fluorinated phthalazinone monomers, which may relate to the chemistry of this compound, reveal its potential application in high-performance polymers. These polymers are notable for their solubility and thermal properties, making them suitable for engineering plastics and membrane materials (Xiao et al., 2003).

Mechanism of Action

Mode of Action

It’s known that nitrobenzophenones can participate in various chemical reactions, such as nucleophilic aromatic substitution .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-3’-nitrobenzophenone are not well documented. Given the compound’s structure, it might be involved in reactions related to aromatic compounds. Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it affects .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of 2-Fluoro-3’-nitrobenzophenone. Specific studies on how these factors influence 2-fluoro-3’-nitrobenzophenone are currently lacking .

Properties

IUPAC Name

(2-fluorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHDJBOODPAHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641507
Record name (2-Fluorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-20-1
Record name (2-Fluorophenyl)(3-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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